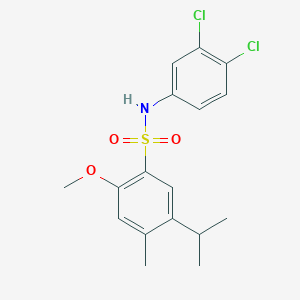
N-(3,4-dichlorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory conditions such as arthritis, back pain, and menstrual cramps. It belongs to the class of drugs known as cyclooxygenase (COX) inhibitors, which work by inhibiting the production of prostaglandins, the chemicals responsible for inflammation and pain.
Mechanism of Action
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It does this by inhibiting the activity of the COX enzymes, which are responsible for the production of prostaglandins. By inhibiting the activity of these enzymes, diclofenac reduces inflammation, pain, and fever.
Biochemical and physiological effects:
Diclofenac has been shown to have several biochemical and physiological effects, including the inhibition of the COX enzymes, the reduction of prostaglandin production, and the reduction of inflammation, pain, and fever. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for lab experiments, including its well-established mechanism of action, its availability, and its low cost. However, it also has some limitations, including its potential for toxicity at high doses, its potential for interference with other biochemical pathways, and its potential for variability in its effects.
Future Directions
There are several future directions for research on diclofenac, including the development of new formulations and delivery methods, the investigation of its potential for use in the treatment of other conditions, such as cancer and Alzheimer's disease, and the investigation of its potential for use in combination with other drugs. Additionally, further research is needed to better understand the mechanisms of action of diclofenac and its potential for toxicity at high doses.
Synthesis Methods
Diclofenac can be synthesized through several methods, including the condensation of 2,6-dichloroaniline with 4-chlorobenzaldehyde, followed by the reaction with methyl 2-bromoacetate, and then the reaction with sodium methoxide and p-toluenesulfonic acid. Another method involves the reaction of 2,6-dichloroaniline with 4-methyl-2-methoxybenzaldehyde, followed by the reaction with sodium methoxide and p-toluenesulfonic acid.
Scientific Research Applications
Diclofenac has been extensively studied in the scientific community for its anti-inflammatory, analgesic, and antipyretic properties. It has been proven to be effective in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It has also been used in the treatment of acute pain, such as postoperative pain and dental pain.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO3S/c1-10(2)13-9-17(16(23-4)7-11(13)3)24(21,22)20-12-5-6-14(18)15(19)8-12/h5-10,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJQRRKQEWBUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Cyclopropylmethyl)-1-[(3-phenyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)sulfonyl]imidazolidin-4-one](/img/structure/B7440243.png)

![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)
![N-[(2,3-dihydroxyphenyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7440281.png)

![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)

